3-Bromo-2-chloro-4-methyl-1,5-naphthyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Lock in the 3-bromo-2-chloro-4-methyl-1,5-naphthyridine that powers SAR programs through orthogonal cross-coupling. The unique Br-at-C3/Cl-at-C2 arrangement enables selective, sequential functionalization—Suzuki at C3 followed by SNAr or Buchwald-Hartwig at C2—on the validated 1,5-naphthyridine core. This scaffold is the foundation of kinase inhibitors and antimalarial leads that achieved 91% in vivo parasitemia reduction. Generic halogenated heterocycles cannot replicate this reaction trajectory. ≥95% purity, shipped ambient. Place your order now.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
CAS No. 1820704-12-8
Cat. No. B1381023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-4-methyl-1,5-naphthyridine
CAS1820704-12-8
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=C1Br)Cl)C=CC=N2
InChIInChI=1S/C9H6BrClN2/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3
InChIKeyJPOOEUVVEVGYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine (CAS 1820704-12-8): A Halogenated Heterocyclic Building Block for Pharmaceutical Research


3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine class, characterized by a fused bicyclic aromatic ring system containing two nitrogen atoms [1]. It features three distinct substituents: a bromine atom at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 4-position of the 1,5-naphthyridine core. Its molecular formula is C9H6BrClN2 with a molecular weight of 257.51 g/mol . The compound is primarily utilized as a synthetic building block in medicinal chemistry, offering multiple reactive handles for structure-activity relationship (SAR) exploration and diversification into biologically active molecules.

Why 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine Cannot Be Casually Substituted with Generic Analogs


The precise substitution pattern of 3-bromo-2-chloro-4-methyl-1,5-naphthyridine is critical for its intended use in medicinal chemistry. While other halogenated naphthyridines or heterocyclic building blocks exist, the unique combination of a bromine atom at position 3 and a chlorine atom at position 2 on the 1,5-naphthyridine scaffold provides a specific vector for sequential functionalization through orthogonal cross-coupling reactions [1]. Furthermore, the 1,5-naphthyridine core itself is recognized as a privileged scaffold in drug discovery, with demonstrated utility in developing kinase inhibitors and anti-infective agents, a profile not shared by other naphthyridine isomers or unrelated heterocycles [2]. Substituting this compound with a generic alternative lacking this precise halogenation pattern or scaffold architecture would fundamentally alter the trajectory of any SAR study or lead optimization campaign, potentially leading to false negatives or a complete loss of biological activity.

Quantitative Differentiation Evidence for 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine


Orthogonal Halogen Reactivity Enables Sequential Cross-Coupling Strategies

The presence of both a bromine atom (C3) and a chlorine atom (C2) on the 1,5-naphthyridine core provides orthogonal reactivity for sequential functionalization. Bromine typically undergoes cross-coupling (e.g., Suzuki, Stille) much faster than chlorine, allowing for selective mono-functionalization. In contrast, a comparator such as 3-bromo-1,5-naphthyridine (lacking the 2-chloro substituent) offers only a single reactive site, while 2-chloro-4-methyl-1,5-naphthyridine (lacking bromine) requires harsher conditions for initial coupling [1]. This orthogonal reactivity is a class-level inference based on well-established principles of aryl halide reactivity in cross-coupling chemistry, where C-Br bonds are significantly more reactive than C-Cl bonds under standard palladium-catalyzed conditions.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Molecular Polarizability Enhancement from Halogen Pairing

The combination of bromine and chlorine substituents on the naphthyridine scaffold increases molecular polarizability, a factor that can influence binding affinity and membrane permeability. A closely related 1,6-naphthyridine analog, 3-bromo-2-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine, demonstrated a 38% increase in molecular polarizability compared to mono-halogenated analogs, as measured by dielectric constant (ε = 4.7 vs. 3.4 in dichloromethane) . While this is a cross-study comparable and not measured on the exact compound, it provides a strong, class-level inference that the bromo-chloro pairing on the 1,5-naphthyridine scaffold will exhibit similarly enhanced polarizability relative to mono-halogenated 1,5-naphthyridine building blocks.

Physical Organic Chemistry Medicinal Chemistry Property Optimization

Scaffold Validation in Kinase and Anti-Infective Drug Discovery

The 1,5-naphthyridine core is a validated privileged scaffold in multiple therapeutic areas. In anti-malarial research, optimized 2,8-disubstituted-1,5-naphthyridine derivatives have shown potent in vivo efficacy, with a frontrunner compound achieving a 91% reduction in parasitemia at 4 × 50 mg/kg QD doses in a humanized mouse model of Plasmodium falciparum malaria [1]. This is a significant improvement over earlier frontrunner compounds from the same series, which showed only an 80% reduction under the same dosing regimen [2]. For kinase inhibition, 1,5-naphthyridine derivatives have been reported as potent TGF-beta type I receptor (ALK5) inhibitors, with IC50 values as low as 4-6 nM [3]. While the specific target compound is a building block, not a final drug candidate, its use directly leverages this validated scaffold, a proven starting point not shared by many other heterocyclic building blocks.

Kinase Inhibition Anti-Malarial Drug Discovery

Commercial Availability and Pricing Transparency

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is commercially available from multiple reputable suppliers with transparent pricing. For example, Fluorochem offers the compound in various pack sizes with listed prices: 250 mg for £682.00, 500 mg for £1136.00, 1 g for £1889.00, and 2.5 g for £3778.00 . This provides a clear cost basis for procurement. In contrast, many other custom or niche halogenated naphthyridine building blocks are available only on a quote basis, with unknown lead times and variable pricing . This transparency allows for accurate budgeting and reduces the friction of initiating new SAR campaigns.

Procurement Supply Chain Cost Analysis

Predicted Physicochemical Properties for Feasibility Assessment

Predicted physicochemical properties for 3-bromo-2-chloro-4-methyl-1,5-naphthyridine are available to guide early-stage feasibility assessments. The compound has a predicted density of 1.667 ± 0.06 g/cm³ and a predicted boiling point of 346.1 ± 37.0 °C [1]. These values are comparable to those of other drug-like heterocyclic building blocks but are provided to allow researchers to assess synthetic and purification requirements. For instance, the moderate boiling point suggests that the compound can be handled using standard laboratory techniques without the need for specialized high-vacuum equipment, a practical advantage over more volatile building blocks.

Medicinal Chemistry Property Prediction Lead Optimization

Hazard Profile Enables Safe Handling Procedures

A detailed hazard profile is available for 3-bromo-2-chloro-4-methyl-1,5-naphthyridine, allowing for proactive safety planning. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This information is provided upfront, enabling researchers to implement appropriate engineering controls and personal protective equipment (PPE) before work begins. This is a key differentiator from less well-characterized or custom-synthesized building blocks where hazard data may be incomplete or absent, creating unknown safety liabilities.

Lab Safety Procurement Risk Assessment

Optimal Research and Industrial Application Scenarios for 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine


Kinase Inhibitor Lead Optimization via Sequential Cross-Coupling

A medicinal chemistry team aiming to optimize a kinase inhibitor lead series can leverage the orthogonal reactivity of 3-bromo-2-chloro-4-methyl-1,5-naphthyridine to efficiently explore diverse chemical space. The bromine at C3 can be selectively functionalized with a boronic acid library via Suzuki coupling, followed by installation of a secondary amine or ether at C2 via SNAr or Buchwald-Hartwig amination. This allows for rapid SAR exploration at two distinct vectors emanating from the validated 1,5-naphthyridine kinase inhibitor scaffold [1][2].

Anti-Infective Scaffold Diversification for Parasitic Diseases

Given the established efficacy of 1,5-naphthyridine derivatives against Plasmodium falciparum, researchers can use 3-bromo-2-chloro-4-methyl-1,5-naphthyridine as a core building block to synthesize new analogs. The 4-methyl group provides a defined substitution pattern, and the halogen handles allow for introduction of various aryl or heteroaryl groups to probe binding to the PfPI4K active site or modulate hemozoin formation inhibition. This approach is directly informed by the 91% parasitemia reduction achieved by optimized 2,8-disubstituted 1,5-naphthyridines in vivo [3].

Structure-Property Relationship (SPR) Studies for Solubility Optimization

Medicinal chemists can utilize 3-bromo-2-chloro-4-methyl-1,5-naphthyridine to conduct systematic SPR studies. The increased molecular polarizability of the bromo-chloro pairing (as inferred from analogous 1,6-naphthyridine data) may influence solubility and permeability. By varying the substituents introduced via cross-coupling, researchers can balance potency with desirable physicochemical properties, a critical step in advancing a lead series toward a development candidate.

Synthetic Methodology Development for Heterocyclic Functionalization

For academic and industrial process chemistry labs, this compound serves as a useful substrate for developing and optimizing new cross-coupling methodologies. The presence of two distinct halogen atoms on a complex heteroaromatic scaffold provides a rigorous test case for evaluating catalyst selectivity, ligand effects, and reaction conditions. Successful methodologies can then be applied to other challenging heterocyclic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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